molecular formula C11H9FN2O2 B4844146 2-(4-fluorophenyl)-N-3-isoxazolylacetamide

2-(4-fluorophenyl)-N-3-isoxazolylacetamide

Cat. No. B4844146
M. Wt: 220.20 g/mol
InChI Key: NPVPRERWGGWFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-3-isoxazolylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as FIAA and has a molecular formula of C11H9FN2O2.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-3-isoxazolylacetamide is not fully understood. However, it has been found to interact with various targets in the body such as cyclooxygenase enzymes and ion channels. It has also been found to modulate the activity of various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-3-isoxazolylacetamide has been found to possess various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of inflammatory mediators such as prostaglandins. It has also been found to induce apoptosis in cancer cells by modulating various signaling pathways involved in cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-N-3-isoxazolylacetamide in lab experiments include its high potency and specificity towards its targets. It also has a relatively simple synthesis method, making it easy to produce in large quantities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various future directions for the study of 2-(4-fluorophenyl)-N-3-isoxazolylacetamide. In medicine, further studies are needed to fully understand its potential applications as an analgesic and anticancer agent. In agriculture, further studies are needed to determine its effectiveness as a herbicide and insecticide. In material science, further studies are needed to explore its potential use in the development of new materials with specific properties. Overall, the study of 2-(4-fluorophenyl)-N-3-isoxazolylacetamide has the potential to lead to the development of new drugs, agrochemicals, and materials with various applications.

Scientific Research Applications

2-(4-fluorophenyl)-N-3-isoxazolylacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. It has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. It has also been found to have insecticidal properties, making it a potential candidate for the development of insecticides.
In material science, 2-(4-fluorophenyl)-N-3-isoxazolylacetamide has been studied for its potential use in the development of new materials such as polymers and coatings. Its unique chemical structure makes it a potential candidate for the development of materials with specific properties such as thermal stability and water resistance.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-11(15)13-10-5-6-16-14-10/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVPRERWGGWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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